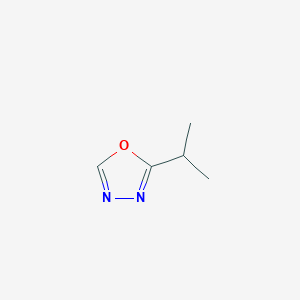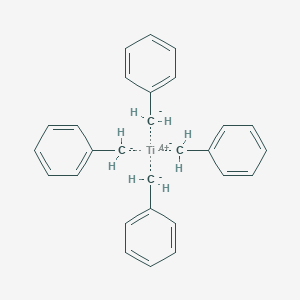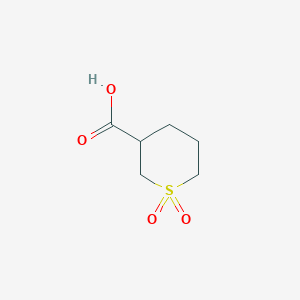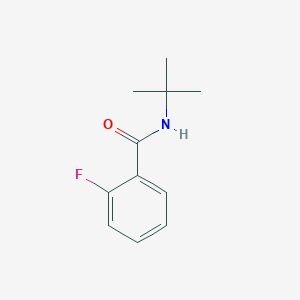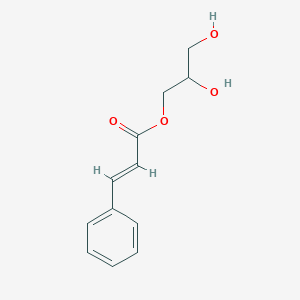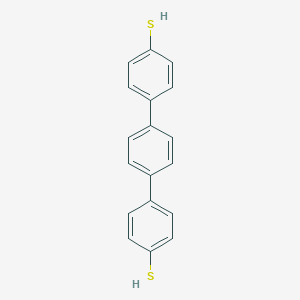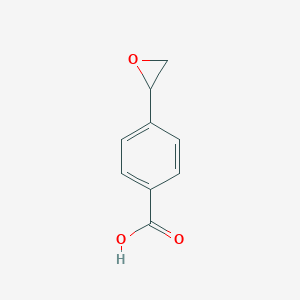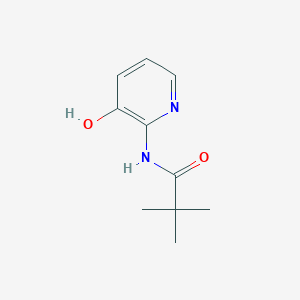
N-(3-Hydroxypyridin-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxypyridin-2-yl)pivalamide, also known as HP-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HP-3 is a small molecule that belongs to the class of amides and has a molecular formula of C9H12N2O2.
科学的研究の応用
Synthetic Chemistry Applications
Hydrolysis and Derivatization
A notable application of N-(3-Hydroxypyridin-2-yl)pivalamide derivatives involves their hydrolysis using specific conditions. For instance, Bavetsias, Henderson, and McDonald (2004) discovered a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature. This process is significant for synthesizing amine derivatives from pivalamido groups present in pyrimidin-4-ones, quinazolin-4-ones, and pteridines, showcasing its utility in modifying chemical structures for various synthetic applications (Bavetsias, Henderson, & McDonald, 2004).
Synthesis of Complex Molecules
Kobayashi et al. (2010) developed a convenient method for synthesizing trisubstituted naphthyridines by reacting (E)-4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines with organolithiums. This synthesis route, starting from commercially available 3-aminopyridine and involving lithium (4-lithiopyridin-3-yl)pivalamide, highlights the compound's role in creating complex molecular architectures, which could be pivotal in material science and pharmaceutical research (Kobayashi et al., 2010).
Pharmaceutical Development
Targeted Drug Design
Hydroxypyridinone derivatives, including N-(3-Hydroxypyridin-2-yl)pivalamide analogs, have been explored for their potential in drug design, especially as chelating agents in therapeutic applications. These compounds have shown promise in addressing a range of health conditions, including metabolic disorders and infections, by binding to specific metal ions or serving as inhibitors for various biological pathways. Thompson, Barta, and Orvig (2006) reviewed the use of hydroxypyridinones in medicinal inorganic chemistry, emphasizing their versatility and efficacy in chelating di- and trivalent metal ions for therapeutic purposes (Thompson, Barta, & Orvig, 2006).
Antimicrobial and Antioxidant Activities
Novel hydroxypyridinone derivatives have been investigated for their antimicrobial and antioxidant activities, with potential applications as preservatives in the food industry, particularly for shrimp preservation. Dai et al. (2016) explored two hydroxypyridinone derivatives that showed stronger inhibitory effects against various bacteria compared to kojic acid, alongside possessing antioxidant properties. This research underscores the compound's utility in developing new methods for extending the shelf life of perishable goods (Dai et al., 2016).
特性
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTECCVGXCNCEGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypyridin-2-yl)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

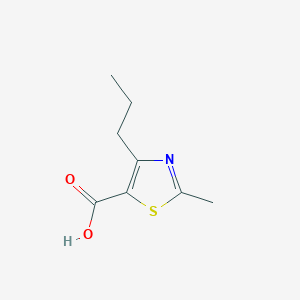
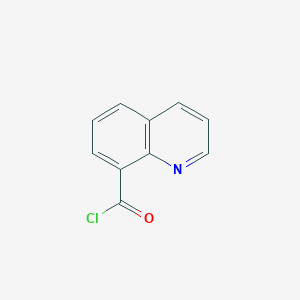
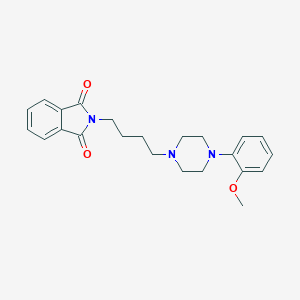
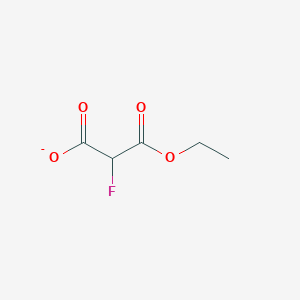
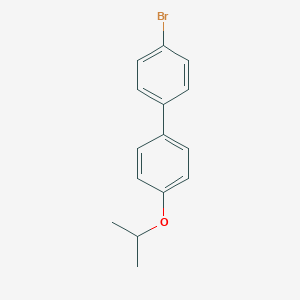
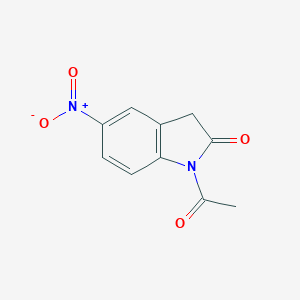
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)
